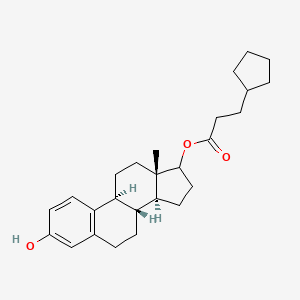
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate is a synthetic estrogen compound. It is commonly used in various medical and scientific research applications due to its potent estrogenic activity. This compound is known for its ability to mimic the effects of natural estrogen hormones in the body, making it valuable in hormone replacement therapy and other medical treatments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate involves several steps. One common method starts with estradiol, a naturally occurring estrogen. The estradiol undergoes esterification with cyclopentanepropanoic acid in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The final product is purified through recrystallization or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like hydroxide ions (OH-) and halide ions (Cl-, Br-) are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate has a wide range of scientific research applications:
Chemistry: Used as a model compound to study estrogenic activity and hormone interactions.
Biology: Employed in studies of cell signaling pathways and gene expression related to estrogen receptors.
Medicine: Utilized in hormone replacement therapy for postmenopausal women and in the treatment of certain cancers.
Industry: Applied in the development of pharmaceuticals and as a reference standard in analytical chemistry.
Mechanism of Action
The mechanism of action of Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate involves binding to estrogen receptors in target tissues. This binding activates the estrogen receptor, leading to changes in gene expression and cellular responses. The compound mimics the effects of natural estrogens, promoting the growth and development of estrogen-responsive tissues.
Comparison with Similar Compounds
Similar Compounds
Estradiol: The natural estrogen hormone from which Estra-1,3,5(10)-triene-3,17-diol(17b)-, 17-cyclopentanepropanoate is derived.
Estrone: Another natural estrogen with similar biological activity.
Ethinylestradiol: A synthetic estrogen used in oral contraceptives.
Uniqueness
This compound is unique due to its esterified form, which provides increased stability and a longer duration of action compared to natural estrogens. This makes it particularly useful in medical applications where sustained estrogenic activity is desired.
Properties
Molecular Formula |
C26H36O3 |
|---|---|
Molecular Weight |
396.6 g/mol |
IUPAC Name |
[(8R,9S,13S,14S)-3-hydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] 3-cyclopentylpropanoate |
InChI |
InChI=1S/C26H36O3/c1-26-15-14-21-20-10-8-19(27)16-18(20)7-9-22(21)23(26)11-12-24(26)29-25(28)13-6-17-4-2-3-5-17/h8,10,16-17,21-24,27H,2-7,9,11-15H2,1H3/t21-,22-,23+,24?,26+/m1/s1 |
InChI Key |
UOACKFBJUYNSLK-FQFQRAIGSA-N |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
Canonical SMILES |
CC12CCC3C(C1CCC2OC(=O)CCC4CCCC4)CCC5=C3C=CC(=C5)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















